N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine is a chemical compound with a unique structure that combines a benzofuran ring with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with an appropriate amine derivative. One common method is the reaction of 2,3-dihydro-1-benzofuran with N-(2-methylprop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran amines .
Wissenschaftliche Forschungsanwendungen
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclohexanecarboxamide
- N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide .
Uniqueness
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific structural features, which combine a benzofuran ring with an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for diverse scientific research applications .
Eigenschaften
CAS-Nummer |
61070-79-9 |
---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-13-11-5-3-4-10-6-7-14-12(10)11/h3-5,13H,1,6-8H2,2H3 |
InChI-Schlüssel |
AGLMIDHCCPEWPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CNC1=CC=CC2=C1OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.